molecular formula C13H19NO2 B3150138 Methyl 4-((diethylamino)methyl)benzoate CAS No. 68453-55-4

Methyl 4-((diethylamino)methyl)benzoate

Cat. No.: B3150138
CAS No.: 68453-55-4
M. Wt: 221.29 g/mol
InChI Key: WDNJENVQGOKGDM-UHFFFAOYSA-N
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Description

Methyl 4-((diethylamino)methyl)benzoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzoic acid and is characterized by the presence of a diethylamino group attached to the benzene ring via a methylene bridge. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 4-((diethylamino)methyl)benzoate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-((diethylamino)methyl)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-formylbenzoic acid with diethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((diethylamino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Methyl 4-((diethylamino)methyl)benzoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, influencing various biochemical pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • Ethyl 4-((diethylamino)methyl)benzoate
  • Methyl 4-(N,N-diethylamino)benzoate

Uniqueness

Methyl 4-((diethylamino)methyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 4-(diethylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)10-11-6-8-12(9-7-11)13(15)16-3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNJENVQGOKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-formylbenzoate (300 mg) in 1,2-dichloroethane (6 mL) is added diethylamine (113 μL), and thereto is added sodium triacetoxyborohydride (581 mg) and acetic acid (261 μL) under ice-cooling. The mixture is stirred at room temperature for 18 hours. The reaction mixture is diluted with chloroform (5 mL) and thereto is added a saturated sodium hydrogencarbonate solution (10 mL). After stirring, the organic layer is separated and concentrated. The resultant crude product is purified by column chromatography on NH-silica gel (Solvent; n-hexane:ethyl acetate=70:30→40:60) to give methyl 4-(diethylaminomethyl)benzoate (144 mg, yield; 60%) as an oil. MS (APCI) m/z: 222 [M+H]+
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
581 mg
Type
reactant
Reaction Step Two
Quantity
261 μL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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